5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one
Description
5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a substituted indanone core with a 3,4-dichlorophenyl group at the 5-position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules, such as indoxacarb precursors and cathinone derivatives . Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in related indenone derivatives .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-2-10(8-14(13)17)9-1-4-12-11(7-9)3-6-15(12)18/h1-2,4-5,7-8H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXCIBJXZUKPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and cyclopentanone.
Aldol Condensation: The 3,4-dichlorobenzaldehyde undergoes an aldol condensation reaction with cyclopentanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone is then dehydrated to form the desired indanone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one serves as an important intermediate for developing more complex organic molecules. Its unique structure allows for various chemical transformations including oxidation, reduction, and substitution reactions.
Biology
The compound has been studied for its potential biological activities , including:
- Antimicrobial Properties : Exhibits significant inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.020 mg/mL |
| Bacillus subtilis | 0.025 mg/mL |
Medicine
This compound is being explored for its therapeutic potential in treating various diseases:
- Cancer Treatment : Its ability to inhibit specific enzymes involved in tumor growth is under investigation.
- Neurological Disorders : Research suggests it may have protective effects against oxidative stress-related conditions.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Antimicrobial Research : A study demonstrated its efficacy against resistant bacterial strains, suggesting it could be developed into a new class of antibiotics.
- Anti-inflammatory Studies : Research indicated that it reduces pro-inflammatory cytokines in cell cultures, supporting its use in inflammatory conditions.
- Cancer Research : Preliminary findings showed that it inhibits the proliferation of cancer cells in vitro.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron-Withdrawing vs.
- Chiral Centers: Asymmetric synthesis methods, such as transfer hydrogenation, have been applied to fluorinated and dichlorophenyl indenones to isolate enantiomers with distinct biological profiles .
- Solubility and Reactivity: Fluorinated (e.g., 5-F) and hydroxylated derivatives (e.g., 7-hydroxy analogs) exhibit increased polarity, which may improve aqueous solubility but reduce membrane permeability compared to the dichlorophenyl variant .
Spectroscopic and Analytical Comparisons
- NMR Data: The (S)-3-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one derivative (compound 1s) displays distinct $^{1}\text{H}$ NMR signals at δ 2.34 (s, 3H) for methyl groups and aromatic proton shifts influenced by the dichlorophenyl moiety . Similar splitting patterns are observed in fluorinated analogs, though fluorine substituents cause additional coupling (e.g., $J_{C-F} = 245.5\ \text{Hz}$) .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular ions for dichlorophenyl (e.g., [M$^+$] at m/z 242.1107 for fluorinated analogs) and distinguishes isotopic clusters due to chlorine atoms .
Biological Activity
5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone class, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentanone ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C15H12Cl2O
- Molecular Weight : 275.16 g/mol
- CAS Number : 1154284-20-4
The presence of the 3,4-dichlorophenyl group enhances its chemical reactivity and biological properties, making it a subject of various studies focused on its therapeutic potential.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : The compound has been evaluated for its anticancer activity against multiple cancer cell lines. Notably, it demonstrated inhibitory effects on cell proliferation in breast cancer (MCF7) and liver cancer (HEPG2) cell lines with IC50 values in the low micromolar range.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines.
The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various signaling pathways involved in cell proliferation and apoptosis.
Antimicrobial Studies
A study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of various derivatives of indanones, including this compound. The compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Anticancer Activity
In a comparative study involving several derivatives, this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF7 cells and 12 µM against HEPG2 cells . These findings suggest that the compound may serve as a lead structure for further development into anticancer agents.
Anti-inflammatory Effects
In vitro studies have indicated that treatment with this compound reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential application in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,4-Dichlorophenyl)-2,3-dihydro-1H-inden-1-one, and how can reaction parameters be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the dichlorophenyl group to the indenone scaffold. Key parameters include temperature control (e.g., maintaining 0–5°C during electrophilic substitution), catalyst selection (e.g., Lewis acids like AlCl₃), and solvent polarity adjustments to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts. Optimization studies recommend monitoring reaction progress via TLC and HPLC to identify optimal quenching points .
Q. How is the structural identity of this compound validated in synthetic chemistry research?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (dihydroindenone CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm) confirm the scaffold. The 3,4-dichlorophenyl substituent shows distinct splitting patterns due to chlorine’s electronegativity.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₅H₁₀Cl₂O: 283.0034) validates molecular formula.
- FT-IR : A carbonyl stretch near 1680 cm⁻¹ confirms the ketone group.
Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer : Key properties include:
- Solubility : Low polarity in aqueous systems (logP ≈ 3.2) necessitates DMSO or DMF for dissolution.
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, guiding storage at 4°C under inert atmospheres.
- Crystallinity : X-ray diffraction (XRD) data reveal monoclinic crystal packing, influencing recrystallization solvent choices (e.g., ethanol/water mixtures) .
Advanced Research Questions
Q. What reaction mechanisms underpin the electrophilic substitution of the dichlorophenyl group in this compound’s synthesis?
- Methodological Answer : The dichlorophenyl group is introduced via electrophilic aromatic substitution (EAS). Chlorine’s electron-withdrawing effect directs substitution to the indenone’s para position. Computational studies (DFT) using Gaussian 16 reveal transition-state stabilization through resonance interactions between the dichlorophenyl ring and the indenone’s carbonyl group. Kinetic isotope effect (KIE) experiments (deuterated analogs) further validate the rate-determining step as the formation of the Wheland intermediate .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p) basis set) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the LUMO (-3.2 eV) localizes on the ketone group, suggesting susceptibility to nucleophilic attack. Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinase enzymes) by simulating interactions with the dichlorophenyl moiety’s hydrophobic pocket .
Q. What methodologies are used to evaluate the compound’s stability under oxidative and photolytic conditions?
- Methodological Answer : Forced degradation studies include:
- Oxidative Stress : Exposure to 3% H₂O₂ at 40°C for 24 hours, followed by LC-MS to identify degradation products (e.g., hydroxylated derivatives).
- Photolysis : UV irradiation (254 nm) in quartz cells, with degradation kinetics monitored via UV-Vis spectroscopy (λmax = 280 nm).
Stability-indicating HPLC methods (C18 column, acetonitrile/water with 0.1% TFA) are validated per ICH guidelines to quantify degradation .
Q. How can structure-activity relationship (SAR) studies guide functionalization of the indenone scaffold?
- Methodological Answer : SAR strategies involve:
- Substituent Variation : Introducing electron-donating groups (e.g., -OCH₃) at the 5-position to modulate electronic effects.
- Ring Expansion : Synthesizing fused-ring analogs (e.g., indeno[1,2-b]pyridines) to enhance π-π stacking with biological targets.
Biological assays (e.g., enzyme inhibition IC₅₀) are paired with Hammett plots to correlate substituent σ values with activity trends .
Methodological Notes
- Experimental Design : Randomized block designs (split-plot for multi-factor studies) minimize variability in biological or catalytic assays .
- Data Contradictions : Discrepancies in reported melting points (e.g., 145–148°C vs. 152–155°C) may arise from polymorphic forms. Powder XRD and DSC are essential for resolving such conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
